Cas no 63688-13-1 (3-ethyl-1,2,4-thiadiazole-5-thiol)

3-ethyl-1,2,4-thiadiazole-5-thiol 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-1,2,4-thiadiazole-5-thiol
- NCA68813
- 3-Ethyl-1,2,4-thiadiazole-5(2H)-thione
- AKOS014608183
- DTXSID90734862
- EN300-104261
- SCHEMBL6503632
- 3-ethyl-4H-1,2,4-thiadiazole-5-thione
- 3-ETHYL-2H-1,2,4-THIADIAZOLE-5-THIONE
- SCHEMBL15160587
- 63688-13-1
- CS-0230506
-
- インチ: InChI=1S/C4H6N2S2/c1-2-3-5-4(7)8-6-3/h2H2,1H3,(H,5,6,7)
- InChIKey: HTQUDWFTICPUHJ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 145.99724055g/mol
- どういたいしつりょう: 145.99724055g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
3-ethyl-1,2,4-thiadiazole-5-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-104261-0.05g |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 0.05g |
$179.0 | 2023-10-28 | |
Enamine | EN300-104261-1.0g |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 1g |
$770.0 | 2023-06-10 | |
Enamine | EN300-104261-0.25g |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 0.25g |
$383.0 | 2023-10-28 | |
1PlusChem | 1P019ZJX-50mg |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 50mg |
$275.00 | 2024-04-22 | |
1PlusChem | 1P019ZJX-500mg |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 500mg |
$805.00 | 2024-04-22 | |
Enamine | EN300-104261-1g |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 1g |
$770.0 | 2023-10-28 | |
1PlusChem | 1P019ZJX-1g |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 1g |
$1014.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1301176-250mg |
3-Ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 250mg |
¥3248.00 | 2024-05-05 | |
1PlusChem | 1P019ZJX-100mg |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 100mg |
$382.00 | 2024-04-22 | |
Enamine | EN300-104261-2.5g |
3-ethyl-1,2,4-thiadiazole-5-thiol |
63688-13-1 | 95% | 2.5g |
$1509.0 | 2023-10-28 |
3-ethyl-1,2,4-thiadiazole-5-thiol 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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7. Back matter
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
3-ethyl-1,2,4-thiadiazole-5-thiolに関する追加情報
3-Ethyl-1,2,4-Thiadiazole-5-Thiol: A Comprehensive Overview
3-Ethyl-1,2,4-thiadiazole-5-thiol, also known by its CAS number CAS No. 63688-13-1, is a sulfur-containing heterocyclic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of thiadiazoles, which are five-membered rings consisting of two nitrogen atoms and one sulfur atom. The presence of the ethyl group at the 3-position and the thiol (-SH) group at the 5-position imparts unique chemical properties to this molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of 3-ethyl-1,2,4-thiadiazole-5-thiol typically involves a combination of nucleophilic substitution and cyclization reactions. Recent studies have explored novel synthetic pathways that enhance the efficiency and scalability of this process. For instance, researchers have reported the use of microwave-assisted synthesis to accelerate the formation of the thiadiazole ring, significantly reducing reaction times while maintaining high yields. This advancement not only streamlines production but also opens up possibilities for large-scale manufacturing in industries such as pharmaceuticals and agrochemicals.
In terms of chemical properties, 3-ethyl-1,2,4-thiadiazole-5-thiol exhibits strong nucleophilic activity due to the presence of the thiol group. This makes it a valuable precursor in various coupling reactions, including thioether formation and thioester synthesis. Recent research has highlighted its role in click chemistry, where it serves as a reactive component in the formation of disulfide bonds—a critical step in protein cross-linking and drug delivery systems.
The electronic properties of 3-ethyl-1,2,4-thiadiazole-5-thiol have also been extensively studied. Computational chemistry methods, such as density functional theory (DFT), have been employed to analyze its molecular orbitals and reactivity patterns. These studies reveal that the compound possesses a high degree of conjugation within its thiadiazole ring, which enhances its stability and reactivity. Such insights are particularly valuable for designing new materials with tailored electronic properties.
In terms of applications, 3-ethyl-1,2,4-thiadiazole-5-thiol has found utility in several areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties. Recent clinical studies have demonstrated promising results in vitro models, suggesting its potential as a lead compound for drug development.
In addition to pharmaceutical applications, this compound is also being explored for its role in green chemistry. Researchers have investigated its ability to act as a catalyst in environmentally friendly reactions, such as carbon dioxide fixation and biomass conversion. These studies underscore its potential contribution to sustainable chemical processes.
The environmental impact of 3-Ethyl-1,2,4-Thiadiazole-5-Thiol has also been a topic of recent research. Studies on its biodegradation pathways indicate that it can be effectively metabolized by microbial communities under aerobic conditions. This finding is significant for assessing its safety profile and ensuring minimal ecological footprint during industrial use.
In conclusion, CAS No. 63688-13-1, or 3-Ethyl-1,2,4-Thiadiazole-5-Thiol, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and materials science. As research continues to uncover new insights into its structure-function relationships and practical uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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